molecular formula C14H18O3 B8524307 Methyl 7-oxo-7-phenylheptanoate

Methyl 7-oxo-7-phenylheptanoate

Cat. No.: B8524307
M. Wt: 234.29 g/mol
InChI Key: NNLZXHUICGXXLQ-UHFFFAOYSA-N
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Description

Methyl 7-oxo-7-phenylheptanoate (C₁₅H₁₈O₃) is an ester derivative of 7-oxo-7-phenylheptanoic acid. Ethyl 7-oxo-7-phenylheptanoate is described as a colorless to pale yellow liquid with solubility in organic solvents like ethanol and dimethylformamide. It is used in fragrance synthesis and organic catalysis . Methyl esters generally exhibit similar solubility and reactivity but may differ in volatility and toxicity due to the shorter alkyl chain.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 7-oxo-7-phenylheptanoate

InChI

InChI=1S/C14H18O3/c1-17-14(16)11-7-3-6-10-13(15)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

NNLZXHUICGXXLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 7-oxo-7-phenylheptanoate (CAS: 112665-41-5)

  • Molecular Formula : C₁₆H₁₈O₃
  • Structure : Features an ethyl ester group instead of methyl.
  • Physical Properties : Liquid at room temperature, flammable, and soluble in organic solvents .
  • Hazards : Classified under GHS for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335). Requires precautions to avoid dust/aerosol formation .
  • Applications : Used in flavor/fragrance industries and as an organic synthesis intermediate .

Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate (CAS: 898776-98-2)

  • Molecular Formula : C₁₇H₁₉BrO₃
  • Structure : Incorporates a bromo-methylphenyl substituent, enhancing steric bulk and altering electronic properties.
  • Applications : Likely used in specialized organic synthesis for brominated aromatic compounds.

Methyl 7-oxoheptanoate (CAS: 35376-00-2)

  • Molecular Formula : C₈H₁₄O₃
  • Structure : Lacks the phenyl group, reducing aromatic interactions.
  • Physical Properties : Density 0.98 g/cm³, boiling point 210.2°C, flash point 82°C .
  • Applications : Intermediate in esterification reactions; simpler structure may favor volatility in industrial applications.

Key Comparative Data

Compound Name Molecular Formula Substituent Boiling Point (°C) Hazards (GHS) Primary Applications
Methyl 7-oxo-7-phenylheptanoate* C₁₅H₁₈O₃ Methyl ester, phenyl N/A Inferred similar to ethyl analog Fragrance synthesis, catalysis
Ethyl 7-oxo-7-phenylheptanoate C₁₆H₁₈O₃ Ethyl ester, phenyl N/A H302, H315, H319, H335 Flavor/fragrance, synthesis
Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate C₁₇H₁₉BrO₃ Bromo-methylphenyl N/A Potential halogen toxicity Specialized organic synthesis
Methyl 7-oxoheptanoate C₈H₁₄O₃ Methyl ester 210.2 Not thoroughly investigated Industrial esterification

Research Findings and Implications

Structural Effects on Reactivity: The phenyl group in this compound enhances stability and aromatic interactions compared to non-aromatic analogs like Methyl 7-oxoheptanoate . Ethyl vs. methyl esters: Ethyl analogs may exhibit lower volatility but higher lipophilicity, impacting their use in fragrance longevity .

Toxicity Trends: Ethyl 7-oxo-7-phenylheptanoate’s acute toxicity (oral LD₅₀ > 300 mg/kg) suggests methyl analogs may require similar safety protocols .

Synthetic Utility :

  • Methyl esters are often preferred in reactions requiring faster hydrolysis rates, while ethyl esters favor prolonged stability .

Notes on Data Limitations

  • Direct data for this compound is sparse; comparisons rely on ethyl analogs and structural inferences.
  • Hazard classifications for the methyl variant are extrapolated and require experimental validation.
  • Applications in catalysis or fragrance industries are hypothesized based on ethyl ester usage .

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